(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride
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Overview
Description
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes mentioned above. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and microwave-assisted reactions are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound is being explored for its potential to treat various diseases, including cancer and inflammatory conditions. Its mechanism of action involves the inhibition of key enzymes and signaling pathways .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity. It is also employed in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, known for its biological activity and potential therapeutic applications.
1H-Pyrrolo[2,3-b]pyridine: A related compound with similar structural features, used in the development of kinase inhibitors.
1H-Pyrazolo[3,4-c]pyridine: Known for its use in medicinal chemistry and material science.
Uniqueness
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-5-1-2-6-7(10-5)4-9-11-6;/h1-2,4H,3,8H2,(H,9,11);1H |
InChI Key |
DVMBOKBAPMNKHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1CN.Cl |
Origin of Product |
United States |
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